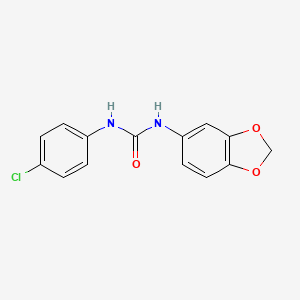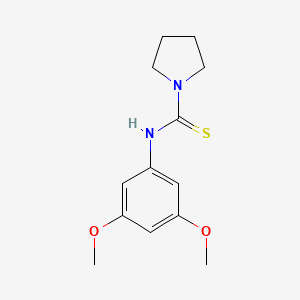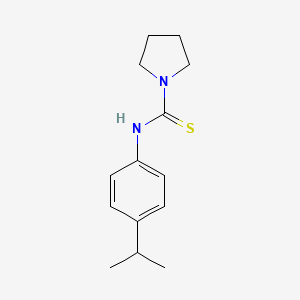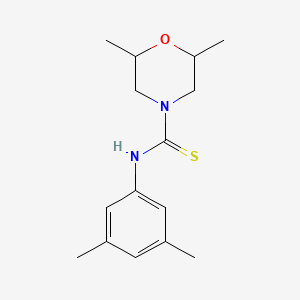
N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in various fields of research. DMPT is a thioamide derivative and is a white, crystalline powder that is soluble in water and organic solvents. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable research tool for scientists.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to increase the expression of genes involved in cell growth and differentiation, as well as the release of various neurotransmitters, including dopamine and serotonin. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to have a variety of biochemical and physiological effects, including increased growth and feed intake in animals, inhibition of cancer cell growth, and increased neurotransmitter release. It has also been found to increase the expression of genes involved in cell growth and differentiation, as well as the activation of the AMPK pathway. These effects make N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide a valuable research tool for scientists studying various aspects of biology and medicine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its ability to increase the release of neurotransmitters, making it a potential tool for studying the mechanisms of synaptic plasticity. It has also been found to have anti-cancer properties, making it a potential tool for studying cancer cell growth. However, one limitation of using N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its potential toxicity, as high doses of the compound have been found to cause liver damage in animals.
Zukünftige Richtungen
There are several future directions for research involving N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide. One potential area of research is the development of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide as a feed additive for livestock, as it has been found to increase growth and feed intake in animals. Another potential area of research is the development of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanisms of action of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide and its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its potential applications in various fields of research, including agriculture, medicine, and neuroscience. In agriculture, N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to increase the growth and feed intake of animals, making it a potential feed additive for livestock. In medicine, N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In neuroscience, N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to increase the release of neurotransmitters, making it a potential tool for studying the mechanisms of neurotransmitter release and synaptic plasticity.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-10-5-11(2)7-14(6-10)16-15(19)17-8-12(3)18-13(4)9-17/h5-7,12-13H,8-9H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGVDMMWFPLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethylphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



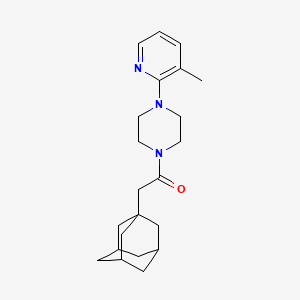
![N'-cyclopentyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287303.png)
![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)
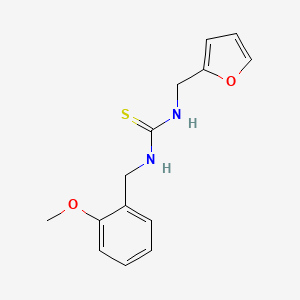
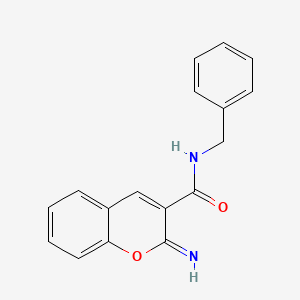

![(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol](/img/structure/B4287338.png)
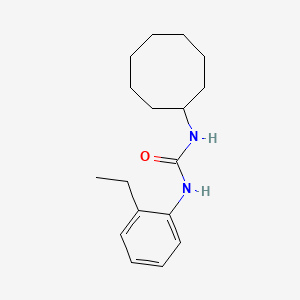
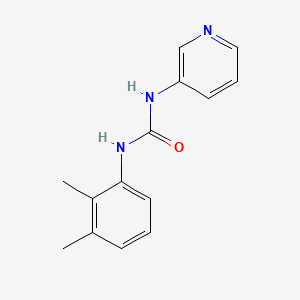
![N-(3-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4287370.png)
